Irdabisant hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irdabisant hydrochloride involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinone ring.
Substitution reactions: Various substituents are introduced to the pyridazinone core through substitution reactions, often involving halogenated intermediates.
Final purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Irdabisant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific substituents on the pyridazinone ring are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenated intermediates and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .
Scientific Research Applications
Irdabisant hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine H3 receptor interactions and inverse agonism.
Biology: Investigated for its effects on cognitive functions and wakefulness in animal models.
Medicine: Potential therapeutic applications in treating cognitive impairments and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting histamine H3 receptors
Mechanism of Action
Irdabisant hydrochloride exerts its effects by acting as an inverse agonist at the histamine H3 receptor. This receptor is primarily found in the central nervous system and plays a role in regulating neurotransmitter release. By binding to the histamine H3 receptor, this compound inhibits its activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine. This results in enhanced cognitive function and wakefulness .
Comparison with Similar Compounds
Similar Compounds
Pitolisant: Another histamine H3 receptor antagonist with similar cognitive-enhancing and wake-promoting properties.
ABT-239: A potent histamine H3 receptor antagonist with high affinity for the receptor.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine-related functions.
Uniqueness
Irdabisant hydrochloride stands out due to its high selectivity and affinity for the histamine H3 receptor, as well as its ability to penetrate the blood-brain barrier effectively. This makes it a valuable compound for research in cognitive enhancement and potential therapeutic applications .
Properties
CAS No. |
1005398-61-7 |
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Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
3-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-14-4-2-11-21(14)12-3-13-23-16-7-5-15(6-8-16)17-9-10-18(22)20-19-17;/h5-10,14H,2-4,11-13H2,1H3,(H,20,22);1H/t14-;/m1./s1 |
InChI Key |
WJUJICMNSMPLLG-PFEQFJNWSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=NNC(=O)C=C3.Cl |
Origin of Product |
United States |
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